2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide
Description
Chemical Structure and Properties 2-(Aminooxy)-N-(4-ethoxyphenyl)acetamide (CAS: 802050-42-6) is an acetamide derivative with a molecular formula of C₁₀H₁₄N₂O₃ . Its structure comprises:
- An acetamide backbone (CH₃CONH-).
- A 4-ethoxyphenyl group (C₆H₄-O-C₂H₅) attached to the nitrogen atom.
- An aminooxy (-ONH₂) substituent at the α-position of the acetamide.
The ethoxyphenyl moiety may enhance lipophilicity, affecting membrane permeability and pharmacokinetics .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-aminooxy-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-15-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
LXZDTAKMBRZZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CON |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Diversity Aminooxy vs. Halogen/Methoxy Groups: The aminooxy group in the target compound contrasts with halogen (e.g., bromine in ) or methoxy substituents (e.g., ). The -ONH₂ group may enhance nucleophilicity or enable chelation, unlike halogens, which typically influence electronic effects . Hybrid Structures: Compound 6b () integrates an indazole ring, enhancing anti-proliferative activity, while the target compound’s aminooxy group may favor different biological interactions .
Synthetic Routes The target compound’s synthesis likely involves introducing the aminooxy group via O-alkylation or coupling reactions, differing from methods for 6b (Buchwald-Hartwig amination ) or N-(4-methoxyphenyl)acetamide (direct acylation ).
Pharmacological Activities Anti-Cancer Potential: While 6b and related indazole-acetamides show anti-proliferative effects , the aminooxy group’s impact remains uncharacterized. Phenoxy acetamides (e.g., 40 in ) with sulfonyl-quinazoline groups exhibit strong anti-cancer activity via kinase inhibition, suggesting structural motifs critical for efficacy .
Tautomerism and Stability describes 3c, a thiazolidinone-linked acetamide existing as tautomers (3c-I and 3c-A). The aminooxy group in the target compound may similarly exhibit tautomerism or pH-dependent stability, affecting its reactivity .
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